molecular formula C16H17N3O2 B11186775 1-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione

1-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione

Cat. No.: B11186775
M. Wt: 283.32 g/mol
InChI Key: DOJKHRZYMYCTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities and are found in various natural sources

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione is unique due to its specific combination of the beta-carboline and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

1-methyl-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H17N3O2/c1-18-15(20)8-14(16(18)21)19-7-6-11-10-4-2-3-5-12(10)17-13(11)9-19/h2-5,14,17H,6-9H2,1H3

InChI Key

DOJKHRZYMYCTBG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.